(3S,4S)-PF-06459988

説明

Mutant-selective EGFR Inhibitor PF-06459988 is an orally available, small molecule, third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutant (EGFRm) forms with potential antineoplastic activity. EGFR inhibitor PF-06459988 specifically binds to and inhibits mutant forms of EGFR, including the secondary acquired resistance mutation T790M, which prevents EGFR-mediated signaling and leads to cell death in EGFRm-expressing tumor cells. Compared to some other EGFR inhibitors, PF-06459988 may have therapeutic benefits in tumors with T790M-mediated drug resistance. This agent shows minimal activity against wild-type EGFR (WT EGFR), and does not cause dose-limiting toxicities that are seen with the use of non-selective EGFR inhibitors, which also inhibit WT EGFR. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.

PF-06459988 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

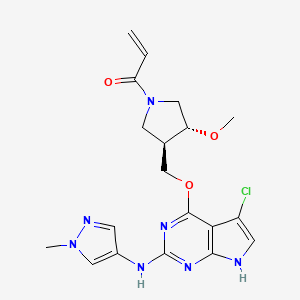

an EGFR inhibitor; structure in first source

特性

IUPAC Name |

1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMXWZROLKITMS-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428774-45-1 | |

| Record name | PF-06459988 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428774451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06459988 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06459988 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE92SK9EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (3S,4S)-PF-06459988

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent, orally available, and irreversible third-generation epidermal growth factor receptor (EGFR) inhibitor. The active (3R,4R)-enantiomer, PF-06459988, is designed to selectively target the T790M mutation in the EGFR gene, a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). By forming a covalent bond with a cysteine residue in the ATP-binding site of mutant EGFR, PF-06459988 effectively blocks downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in tumors harboring this mutation, while sparing wild-type EGFR. This high selectivity for the mutant form of the receptor minimizes the dose-limiting toxicities associated with non-selective EGFR inhibitors.

Core Mechanism of Action

This compound, as the less active stereoisomer, exhibits a significantly lower inhibitory activity compared to its potent counterpart, (3R,4R)-PF-06459988. The primary mechanism of action of the active enantiomer revolves around its function as a covalent, irreversible inhibitor of the T790M mutant EGFR.[1][2][3][4][5]

The T790M "gatekeeper" mutation in the EGFR kinase domain alters the ATP binding pocket, reducing the affinity of first- and second-generation TKIs. PF-06459988 overcomes this resistance by forming a covalent bond with Cys797 in the active site of the mutant EGFR.[6] This irreversible binding permanently inactivates the receptor, thereby blocking its downstream signaling cascades.

A key feature of PF-06459988 is its high selectivity for T790M-containing EGFR mutants over wild-type (WT) EGFR.[1][2][5] This selectivity is attributed to the specific stereochemistry of the molecule and its interaction with the mutated ATP-binding pocket. The sparing of WT EGFR is crucial for reducing the severe adverse events, such as skin rash and diarrhea, commonly observed with less selective EGFR inhibitors.[4][5]

Quantitative Biological Data

The following table summarizes the in vitro potency of the active enantiomer, (3R,4R)-PF-06459988, against various EGFR genotypes and cell lines. While specific IC50 values for the (3S,4S)-enantiomer are not detailed in the available literature, it is consistently reported to be the "less active" form.

| Target/Cell Line | EGFR Genotype | IC50 (nM) | Assay Type |

| NCI-H1975 | L858R/T790M | 13 | Cellular Autophosphorylation |

| PC9-DRH | Del/T790M | 7 | Cellular Autophosphorylation |

| H3255 | L858R | 21 | Cellular Autophosphorylation |

| PC9 | Del | 140 | Cellular Autophosphorylation |

| HCC827 | Del | 90 | Cellular Autophosphorylation |

| A549 | Wild-Type | 5100 | Cellular Autophosphorylation |

Data sourced from Cheng, H., et al. (2016).[1]

Signaling Pathway and Point of Inhibition

PF-06459988 inhibits the autophosphorylation of the T790M mutant EGFR, thereby blocking the activation of downstream signaling pathways critical for tumor cell proliferation and survival. These include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6]

Caption: EGFR T790M signaling pathway and inhibition by (3R,4R)-PF-06459988.

Experimental Protocols

EGFR Kinase Assay (Biochemical)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against purified EGFR enzyme.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR Kinase Enzyme System Application Note [promega.com]

- 5. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]

(3S,4S)-PF-06459988 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical and biological properties of (3S,4S)-PF-06459988, the less active S-enantiomer of the potent and selective irreversible epidermal growth factor receptor (EGFR) inhibitor, (3R,4R)-PF-06459988. While the (3R,4R) enantiomer has been a focal point of research for its activity against T790M mutant EGFR, this document serves to characterize the (3S,4S) stereoisomer, providing essential data for researchers in the field of kinase inhibitors and drug development. This guide includes a summary of its chemical properties, a comparison of its biological activity with its active counterpart, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound is a synthetic, small molecule belonging to the pyrrolopyrimidine class of compounds. It is the diastereomer of the active EGFR inhibitor (3R,4R)-PF-06459988. The key chemical identifiers and properties of both enantiomers are summarized below for comparative analysis.

| Property | This compound | (3R,4R)-PF-06459988 (PF-06459988) |

| IUPAC Name | 1-{(3S,4S)-3-[({5-chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one | 1-{(3R,4R)-3-[({5-chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one[1] |

| CAS Number | 1858291-14-1 | 1428774-45-1[1] |

| Molecular Formula | C₁₉H₂₂ClN₇O₃ | C₁₉H₂₂ClN₇O₃[1] |

| Molecular Weight | 431.88 g/mol | 431.88 g/mol [1] |

| Appearance | Solid | Solid |

| Stereochemistry | (3S,4S) | (3R,4R) |

Biological Activity and Mechanism of Action

This compound is characterized as the significantly less active enantiomer of PF-06459988. The biological activity of PF-06459988 is primarily attributed to the (3R,4R) configuration, which is a potent, wild-type sparing, irreversible inhibitor of EGFR mutants containing the T790M mutation.[2][3] The acrylamide moiety of the active enantiomer forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.

While specific IC₅₀ values for the (3S,4S) enantiomer are not extensively reported in publicly available literature, its designation as "less active" implies significantly higher IC₅₀ values compared to the (3R,4R) enantiomer. The following table presents the reported biological activity of the active (3R,4R)-PF-06459988 against various cell lines.

| Cell Line | EGFR Status | IC₅₀ (nM) for (3R,4R)-PF-06459988 |

| H1975 | L858R/T790M | 13 |

| PC-9 | Del/T790M | 7 |

| A549 | Wild-Type | 5100 |

Data sourced from Cheng, H., et al. (2016). Journal of Medicinal Chemistry.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating several downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and differentiation.[4][5][6][7][8] In certain cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth. (3R,4R)-PF-06459988 targets the T790M mutant form of EGFR, which is a common mechanism of resistance to first-generation EGFR inhibitors.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the primary literature for the synthesis and evaluation of (3R,4R)-PF-06459988 and its analogs.

Chemical Synthesis

The synthesis of this compound would follow a similar multi-step synthetic route to that of (3R,4R)-PF-06459988, starting with the appropriately configured chiral intermediates. A generalized workflow for the synthesis is depicted below.

Detailed Steps (Illustrative):

-

Preparation of the Pyrrolopyrimidine Core: The synthesis typically begins with the construction of the 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol core.

-

Chiral Intermediate Synthesis: A key step is the synthesis of the (3S,4S)-3-((tert-butyldimethylsilyloxy)methyl)-4-methoxypyrrolidine intermediate.

-

Coupling Reaction: The pyrrolopyrimidine core is coupled with the chiral pyrrolidine intermediate via a nucleophilic substitution reaction.

-

Deprotection and Functionalization: The silyl protecting group is removed, followed by coupling with 1-methyl-1H-pyrazol-4-amine.

-

Acryloylation: The final step involves the acylation of the pyrrolidine nitrogen with acryloyl chloride to introduce the reactive "warhead" responsible for covalent bond formation.

-

Purification and Characterization: The final product is purified by chromatography and characterized by NMR spectroscopy and mass spectrometry.

In Vitro Kinase Assays

The inhibitory activity of the compounds against EGFR is determined using in vitro kinase assays.

Protocol Outline:

-

Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds (this compound and (3R,4R)-PF-06459988), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The test compounds are serially diluted in DMSO.

-

The kinase, substrate, and ATP are incubated with the test compounds in a kinase buffer.

-

The reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection system.

-

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assays

The effect of the compounds on the proliferation of cancer cell lines is assessed using cell viability assays.

Protocol Outline:

-

Cell Lines: Human cancer cell lines with different EGFR statuses (e.g., H1975, PC-9, A549).

-

Reagents: Cell culture medium, fetal bovine serum, antibiotics, test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

A cell viability reagent is added to each well, and the luminescence (proportional to the number of viable cells) is measured using a plate reader.

-

-

Data Analysis: The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound serves as an important chemical tool for understanding the structure-activity relationship of the pyrrolopyrimidine class of EGFR inhibitors. Its significantly reduced activity compared to its (3R,4R) enantiomer highlights the critical role of stereochemistry in the potent and selective inhibition of mutant EGFR. The data and protocols presented in this guide are intended to support further research into the development of next-generation kinase inhibitors for cancer therapy.

References

- 1. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR signaling pathways [pfocr.wikipathways.org]

- 8. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

(3S,4S)-PF-06459988: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent and irreversible inhibitor of the T790M mutant epidermal growth factor receptor (EGFR). The discovery of PF-06459988, a third-generation EGFR tyrosine kinase inhibitor (TKI), represented a significant advancement in the treatment of non-small cell lung cancer (NSCLC) by addressing the common resistance mechanism to first and second-generation TKIs. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound and its active counterpart, PF-06459988. Detailed experimental protocols, quantitative biological data, and a visualization of the targeted signaling pathway are presented to support ongoing research and development in this area.

Discovery and Rationale

First-generation EGFR TKIs, such as gefitinib and erlotinib, demonstrated significant clinical benefit in NSCLC patients with activating EGFR mutations (e.g., L858R, exon 19 deletions).[1] However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in the EGFR kinase domain.[1] This mutation increases the receptor's affinity for ATP, rendering the reversible inhibitors less effective.

The development of PF-06459988 was driven by the need for a potent, irreversible inhibitor with a high selectivity for T790M-containing EGFR mutants over the wild-type (WT) receptor.[1] A key strategy in its design was the optimization of reversible binding affinity, coupled with the introduction of a minimally reactive electrophile (an acrylamide "warhead") to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[1][2] This covalent modification leads to irreversible inhibition. The (3R,4R)-enantiomer, PF-06459988, was identified as the highly potent inhibitor, while the (3S,4S)-enantiomer, this compound, serves as a less active control in research settings.

Synthesis

The synthesis of PF-06459988 and its enantiomers involves a multi-step sequence culminating in the coupling of a chiral pyrrolidine intermediate with the pyrimidine core and subsequent acrylation. The synthesis of the key chiral intermediate, a substituted (3S,4S)-3-amino-4-hydroxypyrrolidine derivative, is a critical aspect of the overall synthetic strategy. Various methods for the stereoselective synthesis of substituted pyrrolidines have been developed, often starting from chiral precursors like amino acids.

Detailed Synthetic Protocol:

While the specific, step-by-step industrial synthesis of this compound is proprietary, the general approach can be inferred from the discovery publication by Cheng et al. and related literature on the synthesis of similar compounds. A representative synthetic scheme would involve the following key transformations:

-

Synthesis of the Chiral Pyrrolidine Intermediate: This typically starts from a commercially available chiral starting material, such as an amino acid, to establish the desired stereochemistry at the C3 and C4 positions of the pyrrolidine ring. The synthesis involves protection of the amine, formation of the pyrrolidine ring, and introduction of the hydroxyl and amino functionalities with the correct stereochemistry.

-

Synthesis of the Pyrimidine Core: The 2,4-dichloropyrimidine core is functionalized with the appropriate side chains through nucleophilic aromatic substitution reactions.

-

Coupling Reaction: The chiral pyrrolidine intermediate is coupled to the pyrimidine core, typically through a nucleophilic substitution reaction where the amino group of the pyrrolidine displaces a leaving group on the pyrimidine.

-

Acrylation: The final step involves the acylation of the secondary amine of the pyrrolidine ring with acryloyl chloride or a related activated acrylic acid derivative to install the acrylamide "warhead" responsible for covalent bond formation with the target protein.

A detailed, step-by-step experimental protocol for a closely related analog is often found in the supplementary information of the primary discovery paper.[3]

Biological Activity and Mechanism of Action

PF-06459988 is a potent, orally available, and irreversible inhibitor of mutant EGFR.[4] It exhibits high selectivity for the T790M-containing double mutant EGFRs (L858R/T790M and Del/T790M) over wild-type EGFR.[1] This selectivity is crucial for minimizing the dose-limiting toxicities associated with the inhibition of wild-type EGFR in non-cancerous tissues.

The mechanism of action involves the acrylamide moiety of PF-06459988 forming a covalent bond with the thiol group of the Cys797 residue located in the ATP-binding pocket of the EGFR kinase domain.[2] This irreversible binding permanently blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.

Quantitative Biological Data

| Target | Assay Type | IC50 (nM) | Reference |

| EGFR (L858R/T790M) | Cell-based | 13 | [4] |

| EGFR (Del/T790M) | Cell-based | 7 | [4] |

| EGFR (WT) | Cell-based | 5100 | [4] |

Experimental Protocols

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against the purified kinase domain of the target protein.

Example Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

-

Reagents: Purified recombinant EGFR (wild-type or mutant), kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, and ADP-Glo™ reagents.

-

Procedure:

-

Add diluted test compound to the wells of a 384-well plate.

-

Add EGFR kinase to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents, which convert ADP to ATP and then measure the ATP level via a luciferase-based reaction.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Assays

Cellular assays are crucial for evaluating the potency of an inhibitor in a more physiologically relevant context.

Example Protocol: Cell Proliferation Assay

-

Cell Lines: Use NSCLC cell lines harboring different EGFR mutations, such as NCI-H1975 (L858R/T790M) and a cell line with wild-type EGFR.

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Assess cell viability using a reagent such as resazurin or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

-

Measure the signal (fluorescence or luminescence) using a plate reader.

-

Calculate the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of cell growth inhibition against the compound concentration.

-

In Vivo Efficacy Studies

In vivo studies using xenograft models are critical for evaluating the anti-tumor efficacy of a drug candidate in a living organism.

Example Protocol: Patient-Derived Xenograft (PDX) Model

-

Animal Model: Use immunodeficient mice (e.g., NOD-scid or nude mice).

-

Procedure:

-

Implant tumor fragments from a patient with NSCLC harboring the target EGFR mutation subcutaneously into the mice.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., PF-06459988) and vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

-

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth. The T790M mutation, in particular, confers resistance to first and second-generation EGFR inhibitors. PF-06459988 overcomes this resistance by irreversibly binding to the mutant receptor.

Caption: EGFR signaling pathway and the inhibitory action of PF-06459988 on the T790M mutant.

Drug Discovery Workflow

The discovery of a targeted inhibitor like PF-06459988 follows a structured workflow that integrates computational and experimental approaches.

References

- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of selective irreversible inhibitors for EGFR-T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Unveiling the Stereospecificity of PF-06459988: A Technical Guide to Enantiomer Activity Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core stereospecific activity of PF-06459988, a potent and selective third-generation irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants. A critical aspect of its development lies in the differential activity between its enantiomers. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers in oncology and drug development.

PF-06459988 is specifically the (3R,4R)-enantiomer, which has been identified as the active component responsible for the potent inhibition of EGFR, particularly the T790M mutant that confers resistance to earlier generations of EGFR inhibitors. Conversely, the (3S,4S)-enantiomer has been found to be significantly less active. This stereoselectivity underscores the importance of chiral purity in the development of targeted therapies.

Data Presentation: Quantitative Comparison of PF-06459988 Enantiomers

The following tables summarize the key quantitative data comparing the inhibitory activities of the (3R,4R) and (3S,4S) enantiomers of PF-06459988 against mutant and wild-type EGFR.

| Enantiomer | Target | Assay Type | IC50 (nM) |

| (3R,4R)-PF-06459988 | EGFR (L858R/T790M) | Enzymatic Assay | 13 |

| (3S,4S)-Enantiomer | EGFR (L858R/T790M) | Enzymatic Assay | >10,000 |

| (3R,4R)-PF-06459988 | EGFR (WT) | Enzymatic Assay | 5100 |

| (3S,4S)-Enantiomer | EGFR (WT) | Enzymatic Assay | >10,000 |

| Enantiomer | Cell Line | EGFR Status | Assay Type | IC50 (nM) |

| (3R,4R)-PF-06459988 | H1975 | L858R/T790M | Cellular Autophosphorylation | 13 |

| (3S,4S)-Enantiomer | H1975 | L858R/T790M | Cellular Autophosphorylation | >5000 |

| (3R,4R)-PF-06459988 | PC9-DRH | Del/T790M | Cellular Autophosphorylation | 7 |

| (3R,4R)-PF-06459988 | H3255 | L858R | Cellular Autophosphorylation | 21 |

| (3R,4R)-PF-06459988 | PC9 | Del | Cellular Autophosphorylation | 140 |

| (3R,4R)-PF-06459988 | HCC827 | Del | Cellular Autophosphorylation | 90 |

| (3R,4R)-PF-06459988 | A549 | WT | Cellular Autophosphorylation | 5100 |

Experimental Protocols: Methodologies for Key Experiments

The following sections detail the experimental protocols employed to ascertain the differential activities of the PF-06459988 enantiomers.

EGFR Kinase Enzymatic Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR.

-

Enzymes: Recombinant human EGFR (L858R/T790M) and wild-type (WT) EGFR were used.

-

Substrate: A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, was utilized.

-

Detection: The assay measured the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP into the substrate.

-

Procedure:

-

The EGFR enzyme was incubated with the test compound (either (3R,4R)-PF-06459988 or the (3S,4S)-enantiomer) at various concentrations in a kinase assay buffer.

-

The kinase reaction was initiated by the addition of [γ-³³P]ATP and the peptide substrate.

-

The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes).

-

The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.

-

The amount of incorporated radioactivity was quantified using a scintillation counter.

-

IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cellular Autophosphorylation Assay

This cell-based assay assesses the ability of the compounds to inhibit EGFR autophosphorylation within a cellular context.

-

Cell Lines:

-

H1975: Human non-small cell lung cancer (NSCLC) cells harboring the L858R/T790M double mutation.

-

PC9-DRH: NSCLC cells with an exon 19 deletion and the T790M mutation.

-

H3255: NSCLC cells with the L858R mutation.

-

PC9 & HCC827: NSCLC cells with an exon 19 deletion.

-

A549: Human lung carcinoma cells expressing wild-type EGFR.

-

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then serum-starved for 24 hours to reduce basal EGFR activity.

-

The cells were treated with various concentrations of the test compounds for a specified duration (e.g., 2 hours).

-

For cells expressing wild-type EGFR (A549), stimulation with epidermal growth factor (EGF) was performed to induce EGFR autophosphorylation.

-

Following treatment, the cells were lysed, and the protein concentration of the lysates was determined.

-

The levels of phosphorylated EGFR (pEGFR) and total EGFR were quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

IC50 values were determined by normalizing the pEGFR levels to total EGFR and plotting the percentage of inhibition against the compound concentration.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.

Caption: EGFR Signaling Pathway and Inhibition by PF-06459988.

Caption: Experimental Workflow for Comparing PF-06459988 Enantiomers.

The Role of (3S,4S)-PF-06459988 in EGFR Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the (3S,4S) enantiomer of PF-06459988 within the context of Epidermal Growth Factor Receptor (EGFR) signaling pathways. PF-06459988 is a potent, irreversible, and mutant-selective inhibitor of EGFR, and its biological activity is highly dependent on its stereochemistry. The (3R,4R) enantiomer is the active form of the molecule, demonstrating high potency against EGFR mutants, including the T790M resistance mutation.[1] Conversely, the (3S,4S)-PF-06459988 enantiomer is characterized as being significantly less active.[2] This document will elucidate the activity of the potent (3R,4R) enantiomer to provide a clear framework for understanding the role of the (3S,4S) enantiomer as a crucial tool for structure-activity relationship (SAR) studies and as a negative control in experimental settings.

Introduction: Stereochemistry and Biological Activity

PF-06459988 is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier EGFR inhibitors, primarily driven by the T790M mutation in non-small cell lung cancer (NSCLC).[1] The molecule possesses two chiral centers, leading to the existence of enantiomers. The biological activity of PF-06459988 resides almost exclusively in the (3R,4R) enantiomer. The (3S,4S) enantiomer is reported to be the less active of the pair.[2] This stark difference in activity underscores the highly specific nature of the interaction between the active enantiomer and the ATP-binding pocket of the EGFR kinase domain.

The primary role of this compound in research and drug development is to serve as a comparative compound to demonstrate the stereoselectivity of the (3R,4R) enantiomer's inhibitory activity. Its lack of significant potency makes it an ideal negative control in various assays to ensure that the observed effects of the active compound are due to specific target engagement and not off-target or non-specific effects.

The EGFR Signaling Pathway and Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.

Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. These phosphorylated sites act as docking stations for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

PF-06459988, in its active (3R,4R) form, is an irreversible inhibitor that covalently binds to a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This covalent modification permanently blocks the binding of ATP, thereby inhibiting the kinase activity of the receptor and preventing the downstream signaling that drives tumor growth. The (3S,4S) enantiomer, due to its different spatial arrangement, is unable to effectively bind to the active site, resulting in its significantly lower activity.

Quantitative Data

The following tables summarize the in vitro potency of the active (3R,4R) enantiomer of PF-06459988 against various cell lines and EGFR kinase constructs. While specific IC50 values for the (3S,4S) enantiomer are not detailed in the primary literature, it is consistently reported as being significantly less active. Its inclusion in studies would be to confirm that the low nanomolar potency observed is specific to the (3R,4R) stereoisomer.

Table 1: Cellular Potency of (3R,4R)-PF-06459988 [3]

| Cell Line | EGFR Status | IC50 (nM) | Cancer Type |

| H1975 | L858R/T790M | 13 | Non-Small Cell Lung Cancer |

| PC9-DRH | Del/T790M | 7 | Lung Adenocarcinoma |

| H3255 | L858R | 21 | Non-Small Cell Lung Cancer |

| PC9 | Del | 140 | Non-Small Cell Lung Cancer |

| HCC827 | Del | 90 | Non-Small Cell Lung Cancer |

| A549 | Wild-Type (WT) | 5100 | Alveolar Basal Epithelial Adenocarcinoma |

Table 2: Kinase Inhibitory Potency of (3R,4R)-PF-06459988 [4]

| EGFR Kinase Construct | IC50 (nM) |

| H1975 EGFR | 45 |

| Wild-Type EGFR | 3300 |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize EGFR inhibitors like PF-06459988. The (3S,4S) enantiomer would be tested alongside the (3R,4R) enantiomer in these assays to demonstrate stereospecific inhibition.

Cell Proliferation Assay (e.g., MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on the proliferation of cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells with known EGFR status (e.g., H1975, A549) are seeded in 96-well plates at a density of 3,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds ((3R,4R)-PF-06459988 and this compound) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting the dose-response curves.

-

EGFR Phosphorylation Assay (Western Blot)

-

Objective: To assess the direct inhibitory effect of the compound on EGFR autophosphorylation.

-

Methodology:

-

Cell Culture and Starvation: Cells are grown to 70-80% confluency and then serum-starved for 12-24 hours to reduce basal EGFR activity.

-

Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of the test compounds or vehicle for 1-2 hours.

-

Ligand Stimulation: Cells are stimulated with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR. A loading control (e.g., GAPDH or β-actin) is also probed.

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry.

-

Conclusion

The role of this compound in the context of EGFR signaling is primarily that of an inactive stereoisomer. Its significance lies not in its ability to inhibit the pathway, but in its inability to do so effectively. For researchers and drug development professionals, this compound serves as an essential tool for validating the stereospecificity and on-target activity of its potent counterpart, the (3R,4R) enantiomer. The profound difference in biological activity between these two enantiomers highlights the precise three-dimensional structural requirements for effective covalent inhibition of the EGFR T790M mutant, providing valuable insights for the rational design of future kinase inhibitors.

References

- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Target Binding Kinetics of (3S,4S)-PF-06459988

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent, orally bioavailable, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the T790M mutation.[1] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). PF-06459988, the (3R,4R)-enantiomer, was designed for high potency and selectivity against T790M-containing EGFR mutants while sparing the wild-type (WT) form of the receptor, thereby aiming to reduce mechanism-based toxicities.[2][3][4] This technical guide focuses on the target binding kinetics of the (3S,4S) enantiomer, providing a comparative context to its more active counterpart and detailing the methodologies used for its characterization.

Target Profile and Mechanism of Action

The primary molecular target of this compound is the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain. Like its (3R,4R) counterpart, it is a covalent inhibitor, forming an irreversible bond with Cys797.[5] This covalent modification blocks the binding of ATP, thereby inhibiting the receptor's tyrosine kinase activity and downstream signaling pathways that promote cell proliferation and survival.[6][7] The acrylamide "warhead" on the inhibitor is the reactive moiety that participates in this Michael addition reaction with the thiol group of the cysteine residue.[5]

Quantitative Binding Kinetics

As a covalent inhibitor, the interaction of this compound with its target is a two-step process: an initial non-covalent binding event followed by the irreversible covalent bond formation. The overall potency of such an inhibitor is often expressed as the ratio of the inactivation rate constant (k_inact) to the reversible binding affinity (K_I).

While the primary literature extensively details the kinetic parameters for the highly potent (3R,4R)-PF-06459988, specific quantitative data for the (3S,4S)-enantiomer is limited, reflecting its significantly lower activity. The characterization of this less active enantiomer is crucial for understanding the stereoselectivity of the interaction with the EGFR T790M mutant.

Table 1: Comparative Inhibitory Potency against EGFR Mutants

| Compound | Target EGFR Mutant | Assay Type | IC50 (nM) |

| (3R,4R)-PF-06459988 | L858R/T790M | Cellular | 13 |

| (3R,4R)-PF-06459988 | Del/T790M | Cellular | 7 |

| (3R,4R)-PF-06459988 | WT EGFR | Cellular | 5100 |

Experimental Protocols

The determination of the binding kinetics for irreversible inhibitors like PF-06459988 and its enantiomers requires specialized biochemical and cellular assays. The following are detailed methodologies analogous to those used in the characterization of covalent EGFR inhibitors.

Biochemical Assay for Irreversible Inhibition (k_inact/K_I Determination)

This assay measures the rate of covalent modification of the EGFR kinase.

Objective: To determine the kinetic parameters K_I (reversible binding affinity) and k_inact (maximal rate of inactivation).

Materials:

-

Recombinant human EGFR T790M kinase domain

-

This compound and (3R,4R)-PF-06459988

-

ATP

-

Fluorescently labeled peptide substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Quench solution (e.g., EDTA in assay buffer)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Enzyme and Inhibitor Pre-incubation: A solution of the recombinant EGFR T790M kinase is pre-incubated with various concentrations of this compound for different time intervals at a constant temperature (e.g., 25 °C).

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the fluorescently labeled peptide substrate. The final ATP concentration should be close to its K_m value.

-

Reaction Quenching: At specific time points, the reaction is stopped by the addition of a quench solution containing EDTA.

-

Measurement of Phosphorylation: The extent of peptide phosphorylation is measured using a suitable detection method, such as changes in fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The observed rate of inactivation (k_obs) at each inhibitor concentration is determined by fitting the data to a first-order decay equation. The values of k_inact and K_I are then calculated by plotting k_obs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]). The overall potency is reported as k_inact/K_I.

Cellular Assay for EGFR Autophosphorylation

This assay assesses the ability of the inhibitor to block EGFR signaling within a cellular context.

Objective: To determine the IC50 value for the inhibition of EGFR autophosphorylation.

Materials:

-

Human cancer cell line expressing EGFR T790M (e.g., NCI-H1975)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer

-

Antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

-

ELISA or Western blot reagents

Procedure:

-

Cell Culture and Treatment: NCI-H1975 cells are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for a fixed period (e.g., 2 hours).

-

Cell Lysis: After treatment, the cells are washed and lysed to extract cellular proteins.

-

Detection of Phospho-EGFR: The levels of phosphorylated EGFR (at Tyr1068) and total EGFR are quantified using an ELISA or by Western blotting.

-

Data Analysis: The ratio of phospho-EGFR to total EGFR is calculated for each inhibitor concentration. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

Caption: EGFR (T790M) signaling pathway and covalent inhibition by this compound.

Experimental Workflow

Caption: Workflow for biochemical and cellular characterization of this compound.

Conclusion

This compound serves as an important chemical tool for understanding the structure-activity relationship and stereoselectivity of covalent inhibitors targeting the EGFR T790M mutation. While significantly less potent than its (3R,4R)-enantiomer, its characterization through rigorous biochemical and cellular assays is essential for a complete understanding of the pharmacophore. The detailed protocols provided herein offer a framework for the kinetic analysis of this and other covalent inhibitors, which is a critical component of modern drug discovery and development. The lack of extensive public data on the specific binding kinetics of the (3S,4S) enantiomer underscores the focus on the more therapeutically relevant (3R,4R) compound in the primary literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for (3R,4R)-PF-06459988: An Irreversible EGFR Inhibitor

A Note on Stereochemistry and Target: Initial research indicates that the user-specified compound, (3S,4S)-PF-06459988, is the less active S-enantiomer.[1] The biologically active form, a potent and selective irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR), is the (3R,4R)-enantiomer, hereafter referred to as PF-06459988.[2] This document will focus on the in vitro assay protocols for the active (3R,4R)-PF-06459988, which is a third-generation EGFR inhibitor targeting activating mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[2][3]

Introduction

PF-06459988 is an orally available, third-generation, irreversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR).[4][5] It demonstrates high potency and selectivity for EGFR mutants, including those with the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2] This selectivity is crucial for minimizing dose-limiting toxicities associated with the inhibition of WT EGFR in patients.[3] The irreversible mechanism of action involves the covalent modification of a cysteine residue in the ATP-binding site of EGFR.[6] These application notes provide detailed protocols for in vitro assays to characterize the activity of PF-06459988.

Data Presentation

The inhibitory activity of PF-06459988 has been quantified against various cell lines expressing different EGFR mutations. The half-maximal inhibitory concentration (IC50) values from cell-based assays are summarized in the table below.

| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |

| NCI-H1975 | L858R/T790M | 13 | [4] |

| PC-9 | Del (E746-A750) | 140 | [4] |

| HCC827 | Del (E746-A750) | 90 | [4] |

| NCI-H3255 | L858R | 21 | [4] |

| A549 | Wild-Type | 5100 | [4] |

Signaling Pathway

PF-06459988 inhibits the downstream signaling pathways activated by mutant EGFR, which are critical for tumor cell proliferation and survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for the Use of (3S,4S)-PF-06459988 in the H1975 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-PF-06459988 is a potent, orally available, and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR. The NCI-H1975 cell line, derived from a human non-small cell lung cancer (NSCLC), is a widely used preclinical model for studying EGFR-TKI resistance. This cell line harbors a dual EGFR mutation: the activating L858R mutation in exon 21 and the T790M "gatekeeper" mutation in exon 20.[1][2][3] The T790M mutation confers resistance to first-generation EGFR TKIs such as gefitinib and erlotinib.[3][4] Consequently, the H1975 cell line is an invaluable tool for the evaluation of third-generation EGFR inhibitors like this compound that are developed to overcome this resistance mechanism.

These application notes provide detailed protocols for the use of this compound in the H1975 cell line, including cell culture, assessment of cell viability, analysis of EGFR pathway inhibition, and evaluation of apoptosis induction.

Data Presentation

Table 1: In Vitro Activity of this compound and other EGFR TKIs in H1975 Cells

| Compound | Target EGFR Genotype | Assay Type | Endpoint | IC50 (nM) | Reference |

| This compound | L858R/T790M | EGFR Autophosphorylation | pEGFR | 45 | [5] |

| This compound | L858R/T790M | Cell Proliferation | Cell Viability | 13 | [5] |

| This compound (enantiomer) | L858R/T790M | EGFR Autophosphorylation | pEGFR | 120 | [6] |

| Osimertinib | L858R/T790M | Cell Proliferation | Cell Viability | 5 | [7] |

| Rociletinib | L858R/T790M | Cell Proliferation | Cell Viability | 23 | [7] |

| Afatinib | L858R/T790M | Cell Proliferation | Cell Viability | 57 | [7] |

| Erlotinib | L858R/T790M | Cell Proliferation | Cell Viability | >10,000 | [7] |

Signaling Pathway

The constitutive activation of EGFR in H1975 cells, driven by the L858R mutation, leads to the downstream activation of pro-survival and proliferative signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. The T790M mutation, located in the ATP-binding pocket of the EGFR kinase domain, sterically hinders the binding of first-generation TKIs. This compound is designed to covalently bind to a cysteine residue (Cys797) in the EGFR kinase domain, thereby irreversibly inhibiting its activity, even in the presence of the T790M mutation.

Caption: EGFR signaling in H1975 and inhibition by PF-06459988.

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound in the H1975 cell line involves initial cell culture and passaging, followed by treatment with the inhibitor. Subsequent analyses can include cell viability assays to determine the IC50, Western blotting to confirm target engagement and downstream pathway inhibition, and apoptosis assays to assess the induction of programmed cell death.

Caption: Workflow for evaluating PF-06459988 in H1975 cells.

Experimental Protocols

H1975 Cell Culture and Maintenance

Materials:

-

NCI-H1975 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture H1975 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer with 5-10 mL of sterile DPBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Centrifuge the cells at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed new T-75 flasks at a split ratio of 1:3 to 1:6.

Cell Viability (MTT) Assay

Materials:

-

H1975 cells

-

Complete growth medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed 5,000 H1975 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

-

Remove the medium from the wells and add 100 µL of the medium containing the desired drug concentrations.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis of EGFR Signaling

Materials:

-

H1975 cells

-

6-well plates

-

This compound

-

Ice-cold DPBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed 1 x 10^6 H1975 cells per well in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 200 nM) for 2 to 6 hours. Include a vehicle control.

-

Wash cells twice with ice-cold DPBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling.

-

Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control.

Apoptosis Assay (Annexin V Staining)

Materials:

-

H1975 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Seed H1975 cells in 6-well plates and treat with this compound (e.g., 50 nM, 100 nM) for 24 to 48 hours.

-

Harvest both adherent and floating cells and wash them with cold DPBS.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1x binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Determine the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[8][9][10]

References

- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. geneonline.com [geneonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (3S,4S)-PF-06459988 Treatment of PC-9 Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-PF-06459988 is an irreversible and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates high potency against EGFR isoforms containing the T790M mutation, a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). The PC-9 human non-small cell lung cancer (NSCLC) cell line, which harbors an activating deletion in exon 19 of the EGFR gene, is a widely used model for studying the efficacy of EGFR inhibitors. This document provides detailed protocols for evaluating the effects of this compound on PC-9 cells, including cell viability, apoptosis, cell cycle progression, and downstream signaling pathways.

Data Presentation

The following tables summarize illustrative quantitative data on the effects of this compound on PC-9 lung cancer cells. This data is representative of the expected outcomes when treating EGFR-mutant NSCLC cells with a potent EGFR inhibitor.

Table 1: Cell Viability of PC-9 Cells Treated with this compound

| Concentration (nM) | Percent Viability (%) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 10 | 85.3 | 4.1 |

| 50 | 62.1 | 3.5 |

| 100 | 51.8 | 2.9 |

| 140 (IC50) | 50.0 | - |

| 250 | 35.7 | 2.1 |

| 500 | 21.4 | 1.8 |

| 1000 | 10.2 | 1.1 |

Note: Data is illustrative. The IC50 value of 140 nM is based on reported literature.

Table 2: Apoptosis in PC-9 Cells Treated with this compound (48-hour treatment)

| Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Vehicle Control | 2.5 | 1.8 | 4.3 |

| This compound (140 nM) | 15.8 | 8.2 | 24.0 |

| This compound (280 nM) | 25.1 | 14.5 | 39.6 |

Note: Data is illustrative.

Table 3: Cell Cycle Distribution of PC-9 Cells Treated with this compound (24-hour treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 45.2 | 35.1 | 19.7 |

| This compound (140 nM) | 68.5 | 20.3 | 11.2 |

| This compound (280 nM) | 75.1 | 15.4 | 9.5 |

Note: Data is illustrative.

Table 4: Inhibition of EGFR Pathway Phosphorylation in PC-9 Cells by this compound (6-hour treatment)

| Treatment | p-EGFR (Y1068) (% of Control) | p-Akt (S473) (% of Control) | p-ERK1/2 (T202/Y204) (% of Control) |

| Vehicle Control | 100 | 100 | 100 |

| This compound (140 nM) | 15.2 | 25.8 | 30.1 |

| This compound (280 nM) | 5.6 | 10.3 | 12.5 |

Note: Data is illustrative.

Mandatory Visualizations

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Line: PC-9 (human lung adenocarcinoma)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed PC-9 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the drug solutions. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed PC-9 cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Flow Cytometry: Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

4. Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed PC-9 cells in 6-well plates and treat with this compound for 24 hours.

-

Cell Harvesting: Collect the cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the cells to remove ethanol and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5. Western Blot Analysis

-

Cell Seeding and Treatment: Seed PC-9 cells in 6-cm dishes and treat with this compound for 6 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein levels to the total protein levels.

Application Notes and Protocols for Western Blot Analysis of p-EGFR after PF-06459988 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues within its intracellular domain.[2] This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for normal cellular function.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2]

PF-06459988 is an orally active, irreversible, and mutant-selective inhibitor of EGFR.[3] It demonstrates high potency and specificity for EGFR harboring the T790M resistance mutation, which often arises in non-small cell lung cancer (NSCLC) patients after treatment with first-generation EGFR tyrosine kinase inhibitors (TKIs).[4][5] A key advantage of PF-06459988 is its minimal activity against wild-type (WT) EGFR, which is expected to reduce the severe adverse events associated with non-selective EGFR inhibition.[4][5]

These application notes provide a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of PF-06459988 on EGFR phosphorylation (p-EGFR) in cancer cell lines. This method is fundamental for characterizing the compound's cellular potency, selectivity, and mechanism of action.

EGFR Signaling Pathway and Inhibition by PF-06459988

The diagram below illustrates the EGFR signaling cascade and the point of inhibition by PF-06459988. Ligand binding triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways like PI3K/AKT and RAS/MAPK, promoting cell proliferation and survival. PF-06459988 acts as a tyrosine kinase inhibitor, blocking the autophosphorylation of EGFR and thereby inhibiting these downstream signals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for (3S,4S)-PF-06459988 Xenograft Model Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent and irreversible inhibitor of the T790M mutant Epidermal Growth Factor Receptor (EGFR).[1][2] The active (3R,4R) enantiomer, PF-06459988, demonstrates high potency and selectivity for EGFR mutants, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3] This characteristic makes it a promising candidate for treating non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[3]

These application notes provide a comprehensive framework for designing and executing a xenograft model study to evaluate the in vivo activity of this compound. Given that this is the less active enantiomer, such a study might be conducted as a negative control experiment to highlight the stereospecificity of the active compound, or to investigate any residual or off-target effects. The protocols outlined below are based on established methodologies for xenograft studies involving EGFR inhibitors.

Signaling Pathway

PF-06459988 targets the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[4] In certain cancers, like NSCLC, mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled tumor growth.[5][6] The T790M mutation is a common mechanism of acquired resistance to EGFR inhibitors.[7] PF-06459988 is designed to irreversibly bind to and inhibit these mutant forms of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][8]

Experimental Design and Workflow

A typical xenograft study workflow involves cell line selection, animal model preparation, tumor implantation, treatment administration, and endpoint analysis.

Experimental Protocols

Cell Line and Culture

-

Cell Line: H1975 human NSCLC cell line, which harbors the L858R and T790M EGFR mutations. This cell line is known to be resistant to first-generation EGFR inhibitors.[9]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Animal Model

-

Species: Athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.[10][11]

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

-

Housing: Maintain mice in a specific-pathogen-free (SPF) environment with sterile food, water, and bedding.

Tumor Implantation

-

Harvest H1975 cells during the logarithmic growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® matrix.[12]

-

Inject 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[12]

-

Monitor the mice for tumor formation.

Treatment Administration

-

Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[11]

-

Dose Determination: As there is no published in vivo efficacy data for this compound, a pilot dose-range finding study is essential. A suggested starting point could be a dose equivalent to the active enantiomer, with subsequent escalation or de-escalation based on tolerability and any observed biological effect.

-

Formulation: Formulate this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

-

Administration: Administer the compound or vehicle control daily via oral gavage.

-

Monitoring: Measure tumor volume with calipers twice weekly and record the body weight of each mouse as a measure of toxicity. Tumor volume can be calculated using the formula: V = (length × width²) / 2.[12][13]

Endpoint and Tissue Collection

-

The study endpoint can be defined as a specific tumor volume (e.g., 1500-2000 mm³), a predetermined study duration, or significant body weight loss (>20%).

-

At the endpoint, euthanize the mice.

-

Excise the tumors, weigh them, and divide them for various analyses (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).

Pharmacodynamic (PD) Analysis

-

Western Blot: Homogenize tumor tissue to extract proteins. Perform Western blotting to analyze the phosphorylation status of EGFR and key downstream signaling proteins like AKT and ERK. A reduction in the phosphorylated forms of these proteins would indicate target engagement.[14]

-

Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Illustrative Antitumor Efficacy of this compound in H1975 Xenograft Model (Note: The data below is hypothetical and serves as a template for reporting experimental results.)

| Treatment Group (Dose) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | 1250 ± 150 | - | +2.5 |

| This compound (50 mg/kg) | 1100 ± 130 | 12 | +1.8 |

| This compound (100 mg/kg) | 980 ± 125 | 21.6 | -0.5 |

| Positive Control (e.g., Osimertinib, 25 mg/kg) | 250 ± 45 | 80 | +1.0 |

Table 2: Illustrative Pharmacodynamic Effects in H1975 Tumor Tissue (Note: The data below is hypothetical and serves as a template for reporting experimental results.)

| Treatment Group (Dose) | Relative p-EGFR Level (% of Control ± SEM) | Relative p-AKT Level (% of Control ± SEM) | Ki-67 Positive Cells (%) |

| Vehicle Control | 100 ± 12 | 100 ± 15 | 85 |

| This compound (100 mg/kg) | 75 ± 10 | 82 ± 11 | 70 |

| Positive Control (e.g., Osimertinib, 25 mg/kg) | 10 ± 5 | 15 ± 6 | 15 |

Conclusion